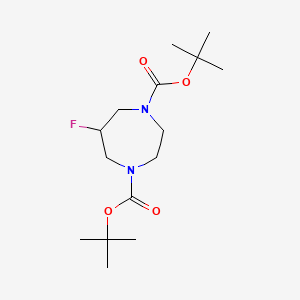

(E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Hydrazinecarbothioamide, 2- (1-phenylethylidene)-” is a chemical compound with the molecular formula CHNS. It has an average mass of 193.269 Da and a monoisotopic mass of 193.067368 Da . Another related compound is “2- (1-Phenylethylidene)hydrazinecarboxamide” which has a molecular formula of CHNO, an average mass of 177.203 Da, and a monoisotopic mass of 177.090210 Da .

Molecular Structure Analysis

The molecular structure of “Hydrazinecarbothioamide, 2- (1-phenylethylidene)-” and “2- (1-Phenylethylidene)hydrazinecarboxamide” can be found in various chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “Hydrazinecarbothioamide, 2- (1-phenylethylidene)-” and “2- (1-Phenylethylidene)hydrazinecarboxamide” can be found in various chemical databases .Aplicaciones Científicas De Investigación

Biochemical and Molecular Aspects of Hydrazine Derivatives

Hydrazine derivatives, including 1,2-dimethylhydrazine (DMH), are extensively studied for their DNA-alkylating properties and are known carcinogens used in colon cancer models in rodents. Research on DMH-induced colon carcinogenesis provides insights into the biochemical, molecular, and histopathological mechanisms underlying the disease, with a focus on the action of biotransformation and antioxidant enzymes in DMH intoxication. This understanding aids in evaluating compounds for cancer treatment and prevention in DMH-induced animal models (Venkatachalam et al., 2020).

Applications in Metal Complexes and Antimicrobial Activities

N-alkylphenothiazines, derivatives of hydrazine, exhibit a wide range of biological activities including antibacterial, antifungal, and anticancer properties. These compounds and their metal complexes show promise in antimicrobial activities and cytotoxic effects against tumor cell lines. The synthesis and application of these derivatives in creating biologically active compounds highlight the potential for new therapeutic agents (Krstić et al., 2016).

Electrochemical Sensing Applications

Graphene-based nanomaterials, incorporating hydrazine derivatives, have been explored for developing high-performance electrochemical sensors due to their significant active surface area and excellent electron transference properties. These novel nanostructures are used for sensing hydrazine concentration in environmental samples, indicating the potential for creating efficient, portable electrochemical sensors for on-site detection (Singh et al., 2022).

Optoelectronic Material Development

The exploration of quinazoline and pyrimidine derivatives, related to hydrazine chemistry, for use in optoelectronic materials has seen significant interest. These compounds' incorporation into π-extended conjugated systems offers valuable pathways for creating novel materials suitable for organic light-emitting diodes, photovoltaic cells, and other electronic devices, showcasing the versatility of hydrazine derivatives in material science (Lipunova et al., 2018).

Propiedades

IUPAC Name |

1-(2-phenylethyl)-3-[(E)-1-phenylethylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3S/c1-14(16-10-6-3-7-11-16)19-20-17(21)18-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H2,18,20,21)/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXNBSXJTJCZII-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NCCC1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)NCCC1=CC=CC=C1)/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)

![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)

![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)

![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)